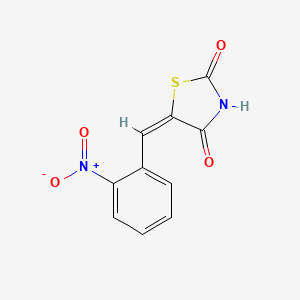

(5E)-5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5E)-5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H6N2O4S and its molecular weight is 250.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (5E)-5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a scaffold recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

- Chemical Name : this compound

- Molecular Formula : C10H8N2O3S

- Molecular Weight : 238.25 g/mol

- CAS Number : 6308-22-1

1. Antimicrobial Activity

Thiazolidine derivatives have shown significant antimicrobial properties. Studies indicate that substituents such as nitro groups enhance the activity against both Gram-positive and Gram-negative bacteria.

Research has demonstrated that compounds with electron-withdrawing groups like nitro or halogens significantly improve antimicrobial efficacy due to their ability to disrupt bacterial cell walls or inhibit essential enzymes like Mur ligases .

2. Anticancer Activity

The TZD scaffold is also investigated for its anticancer potential. Several studies have reported that derivatives can induce apoptosis in cancer cells through various mechanisms.

- Mechanism of Action : TZD derivatives activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating cellular differentiation and apoptosis in cancer cells .

3. Antioxidant Activity

The antioxidant properties of thiazolidine derivatives are attributed to their ability to scavenge reactive oxygen species (ROS). This activity is vital in mitigating oxidative stress-related diseases.

| Compound | Antioxidant Activity | Reference |

|---|---|---|

| This compound | Moderate scavenging ability | |

| General TZD Derivatives | Effective ROS scavengers |

Case Studies and Research Findings

Several studies have specifically focused on the biological activities of thiazolidinedione derivatives:

- Antimicrobial Evaluation : A study synthesized several thiazolidinedione derivatives and tested their activity against various pathogens. The results indicated that the presence of nitro groups enhanced the overall antibacterial effectiveness significantly compared to standard antibiotics like ciprofloxacin .

- In Silico Studies : Computational approaches have been employed to predict the pharmacological profiles of these compounds. Molecular docking studies indicated promising interactions with drug targets such as EGFR and ORF2 enzymes .

- QSAR Modeling : Quantitative structure–activity relationship (QSAR) models were developed to predict the biological activity of new thiazolidinedione derivatives targeting specific enzymes like PTP1B. The models demonstrated strong predictive capabilities for identifying potential drug candidates .

科学研究应用

Synthesis of (5E)-5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation reaction between thiazolidinedione and various aldehydes. For this compound, the synthesis can be achieved through the following general reaction scheme:

This reaction is often facilitated by a base catalyst under reflux conditions to promote the formation of the imine linkage.

Antibacterial Activity

Recent studies have demonstrated that compounds derived from thiazolidine-2,4-dione exhibit significant antibacterial properties. For instance:

- A series of synthesized thiazolidine derivatives were evaluated against Gram-positive and Gram-negative bacteria using the cup plate method. Compounds such as 5d and 5o showed zones of inhibition ranging from 20-26 mm , indicating strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, these compounds have also been tested for antifungal properties. Notably:

- Compounds derived from thiazolidine-2,4-dione demonstrated antifungal activity against species such as Aspergillus niger and Penicillium notatum, with inhibition zones between 20-23 mm .

Antidiabetic Activity

Thiazolidinediones are known for their role in diabetes management as they act as agonists for peroxisome proliferator-activated receptors (PPARs). The following findings highlight their antidiabetic potential:

- Research has shown that derivatives like this compound can inhibit aldose reductase (AR), an enzyme implicated in diabetic complications. This inhibition is crucial for reducing sorbitol accumulation in cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolidine derivatives:

化学反应分析

Mannich Reaction for Functionalization

The compound undergoes Mannich reactions to introduce aminoalkyl groups at position 3 of the thiazolidinedione core. For example, reaction with formaldehyde and diethylamine in DMF produces β-amino ketone derivatives ( ).

Example Reaction Pathway

-

Methylolation : Formaldehyde reacts with the NH group of the thiazolidinedione to form a methylol intermediate.

-

Amination : Diethylamine nucleophilically attacks the methylol group, forming a Mannich base.

Reaction Conditions

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the thiazolidinedione carbonyl, facilitating nucleophilic additions ( ).

Formation of Potassium Salts

Treatment with potassium hydroxide in ethanol converts the compound into a potassium salt, enhancing solubility for subsequent alkylation or acylation reactions ( ).

Procedure

-

Dissolve (5E)-5-(2-nitrobenzylidene)-TZD in ethanol.

-

Add aqueous KOH (1.1 equivalents).

-

Reflux for 2–4 hours.

-

Isolate potassium salt via filtration.

Potassium salts are intermediates for synthesizing esters or amides, expanding structural diversity for biological testing ( ).

Reduction of the Nitro Group

The nitro group at position 2 can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl. This transformation enables further functionalization (e.g., diazotization or amide formation) ( ).

Example Reduction with SnCl₂

| Component | Quantity/Parameter |

|---|---|

| (5E)-5-(2-Nitrobenzylidene)-TZD | 1.0 equivalent |

| SnCl₂ | 3.0 equivalents |

| Solvent | Ethanol/HCl (1:1) |

| Temperature | 60°C |

| Reaction Time | 4–6 hours |

| Yield | ~70% (estimated) |

The resulting amine derivative exhibits altered electronic properties, potentially enhancing interactions with biological targets ( ).

Cycloaddition and Conjugate Addition Reactions

The α,β-unsaturated carbonyl system in the arylidene moiety participates in Diels-Alder reactions and Michael additions . For example, reaction with cyclopentadiene yields bicyclic adducts, though yields are moderate due to steric hindrance from the ortho-nitro group ( ).

Key Data for Diels-Alder Reaction

| Parameter | Value |

|---|---|

| Dienophile | (5E)-5-(2-Nitrobenzylidene)-TZD |

| Diene | Cyclopentadiene |

| Solvent | Dichloromethane |

| Temperature | 25°C (rt) |

| Yield | 40–55% ( ) |

Comparative Reactivity Insights

The ortho-nitro substituent imposes distinct steric and electronic effects:

-

Steric Hindrance : Reduces reaction rates in bulky dienophiles or nucleophiles.

-

Electronic Effects : Enhances electrophilicity of the arylidene double bond, accelerating Knoevenagel and Michael additions.

Table : Substituent Effects on Reaction Yields ( )

| Substituent Position | Knoevenagel Yield (%) | Mannich Reaction Yield (%) |

|---|---|---|

| 2-Nitro | 75–85 | 60–75 |

| 3-Nitro | 80–90 | 70–80 |

| 4-Nitro | 85–95 | 75–85 |

Stability and Degradation

The compound is stable under anhydrous conditions but hydrolyzes slowly in acidic or basic media, regenerating 2,4-thiazolidinedione and 2-nitrobenzaldehyde. Storage at 4°C in inert atmospheres is recommended ( ).

属性

IUPAC Name |

(5E)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOOVMMYAYKAGI-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。